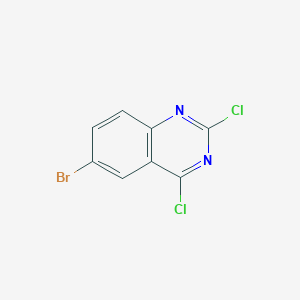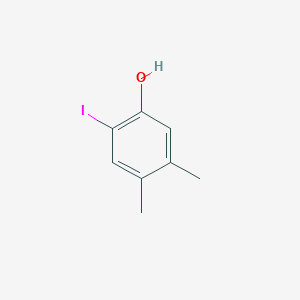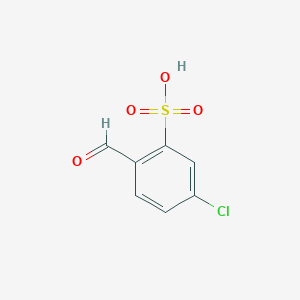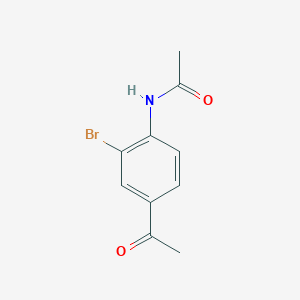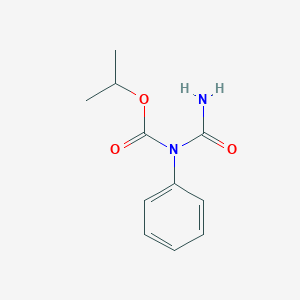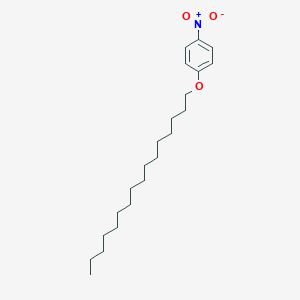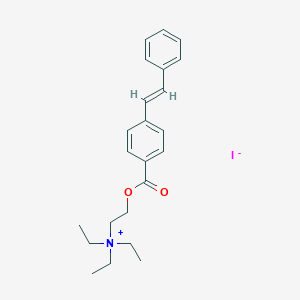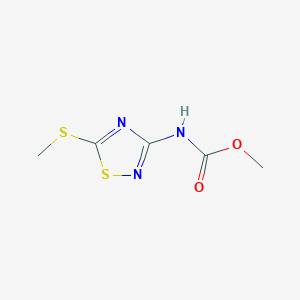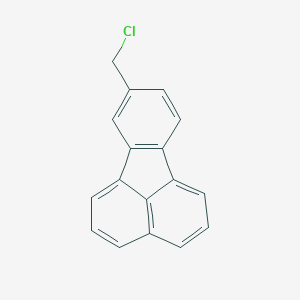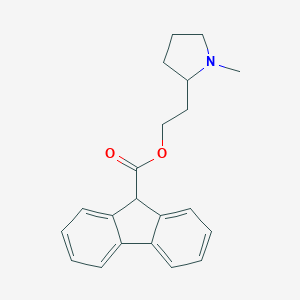
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate, also known as PMPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. PMPF is a fluorescent probe that is used to study the behavior of proteins and enzymes in living cells.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate involves the interaction between the fluorescent probe and the target molecule. 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is excited by light at a specific wavelength, causing it to emit light at a different wavelength. When 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is conjugated to a protein, changes in fluorescence intensity can be used to monitor changes in the protein's conformation or activity.
Biochemische Und Physiologische Effekte
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a relatively non-toxic compound that has minimal effects on biochemical and physiological processes. However, it is important to note that 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can interfere with the activity of certain enzymes and proteins if it is not used appropriately. Therefore, it is essential to follow proper experimental protocols when using 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate in research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is its versatility as a fluorescent probe. 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be conjugated to a wide range of molecules, including proteins, nucleic acids, and lipids. Additionally, 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is relatively stable and can be used in a variety of experimental conditions. However, one of the limitations of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is its sensitivity to pH and temperature changes. Therefore, it is important to carefully control these variables during experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate. One area of interest is the development of new 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate derivatives with improved properties, such as increased sensitivity or stability. Another area of research is the application of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate in the study of disease processes, such as cancer or neurodegenerative disorders. Additionally, the use of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate in live-cell imaging is an emerging field that has the potential to revolutionize our understanding of cellular processes.
Conclusion:
In conclusion, 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a valuable tool for scientific research that has a wide range of applications. Its versatility as a fluorescent probe makes it a valuable asset for studying the behavior of proteins and enzymes in living cells. While there are limitations to its use, 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate has the potential to provide valuable insights into a variety of biological processes. As research in this area continues to evolve, we can expect to see new and exciting applications for 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate in the future.
Synthesemethoden
The synthesis of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate involves the reaction between 9-fluorenecarboxylic acid and 2-pyrrolidinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction yields 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate as a white crystalline solid. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a versatile fluorescent probe that has been used in a variety of scientific research applications. One of the most common uses of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is in the study of protein-protein interactions. 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be conjugated to proteins and used to monitor changes in fluorescence intensity when the protein interacts with other molecules. This allows researchers to study the behavior of proteins in real-time and gain insights into their function.
Eigenschaften
CAS-Nummer |
102449-21-8 |
|---|---|
Produktname |
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate |
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-22-13-6-7-15(22)12-14-24-21(23)20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
InChI-Schlüssel |
NIOZENOKDBIEHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyme |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
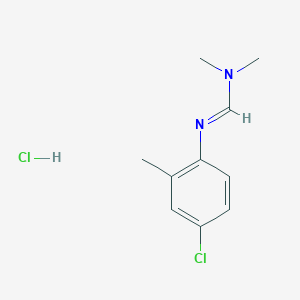
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
